N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide
Description
N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide is a synthetic organic compound featuring a tetrazole ring substituted with a 4-chlorophenyl group and an amide-linked 3-methylbutanoyl chain. The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions, while the branched 3-methylbutanamide moiety could modulate solubility and pharmacokinetic properties. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., angiotensin II receptor antagonists like losartan and valsartan) highlight the therapeutic relevance of tetrazole-containing molecules .
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O/c1-9(2)7-13(20)15-8-12-16-17-18-19(12)11-5-3-10(14)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBKPZWGRLTQQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a cycloaddition reaction between an azide and a nitrile. This reaction is often catalyzed by a Lewis acid such as zinc chloride.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the tetrazole intermediate.
Formation of the Butanamide Moiety: The final step involves the acylation of the tetrazole-chlorophenyl intermediate with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorophenyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted chlorophenyl derivatives with various functional groups.
Scientific Research Applications
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites and inhibit their activity. The chlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The butanamide moiety contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs include:
Key Observations :
- The target compound lacks the biphenyl motif present in losartan and valsartan, which is crucial for angiotensin receptor antagonism .
- Unlike imidazole-containing analogs (e.g., Compound 8 ), the target compound’s 3-methylbutanamide chain may reduce metabolic degradation compared to ester derivatives.
Key Observations :
- High yields (>90%) are achievable with protected intermediates (e.g., 2-chlorotrityl in Compound 8) .
- The absence of a biphenyl group in the target compound simplifies synthesis compared to losartan.
Pharmacological and Functional Comparisons
While pharmacological data for the target compound are absent, insights can be drawn from analogs:
- Antimicrobial Activity : Tetrazole-thiazole hybrids (e.g., compounds in ) exhibit activity against Gram-positive bacteria (MIC: 2–8 µg/mL). The target compound’s 4-chlorophenyl group may enhance membrane penetration, but empirical validation is needed.
- Receptor Binding : Losartan and valsartan’s tetrazole groups mimic carboxylates, enabling hydrogen bonding with angiotensin receptors . The target compound’s lack of a biphenyl group likely precludes similar activity.
- Solubility : Valsartan’s valine moiety improves water solubility (>0.1 mg/mL) , whereas the target compound’s 3-methylbutanamide may reduce solubility compared to carboxylic acid derivatives.
Biological Activity
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H18ClN5O
- Molecular Weight : 319.79 g/mol
The tetrazole ring in the compound is significant as it can mimic the structure of various biological molecules, potentially allowing it to interact with numerous biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : Its structural similarity to endogenous ligands allows it to modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including SW480 and HCT116 cells, with IC50 values indicating potent activity (2 μM and 0.12 μM respectively) .
- Mechanistic Insights : The inhibition of cancer cell growth was linked to the downregulation of proliferation markers such as Ki67 and alterations in cancer-related gene expression profiles .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammatory responses:
- Cytokine Modulation : It has been observed to modulate the expression of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
